
3-Decyn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Decyn-2-one is an organic compound with the molecular formula C₁₀H₁₆O. It belongs to the family of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a triple bond and a ketone functional group. It is used in various scientific and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
3-Decyn-2-one can be synthesized through several methods. One common synthetic route involves the reaction of acetone with heptyl alcohol in the presence of a base such as sodium hydroxide. Another method includes the dehydration of 4-decanol-2-one over pumice or clay. Additionally, it can be prepared by the condensation of heptaldehyde and acetone .
Analyse Chemischer Reaktionen
3-Decyn-2-one undergoes various chemical reactions due to the presence of the triple bond and the ketone group. Some of the common reactions include:
Hydrogenation: The triple bond can be hydrogenated to form 3-decan-2-one.
Halogenation: The compound can react with halogens to form dihalogenated products.
Hydrohalogenation: Addition of hydrogen halides can lead to the formation of halogenated ketones.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Wissenschaftliche Forschungsanwendungen
3-Decyn-2-one has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including polymers and specialty chemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: This compound is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-Decyn-2-one involves its interaction with cellular components. The compound can interfere with membrane integrity, leading to increased oxidative stress and rapid necrosis of certain tissues. This mechanism is particularly useful in its application as a plant growth regulator, where it inhibits sprouting by affecting tuber respiration .
Vergleich Mit ähnlichen Verbindungen
3-Decyn-2-one can be compared with other alkynes such as 1-Decyne, 2-Decyne, and 3-Decyne. These compounds share the characteristic triple bond but differ in their functional groups and positions of the triple bond. Unlike this compound, which has a ketone group, other decynes may have different functional groups, making this compound unique in its reactivity and applications .
Eigenschaften
CAS-Nummer |
91658-50-3 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
dec-3-yn-2-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H2,1-2H3 |
InChI-Schlüssel |
GILAHNNOBKTKSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


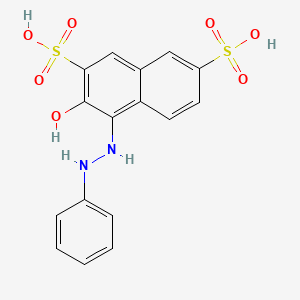
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
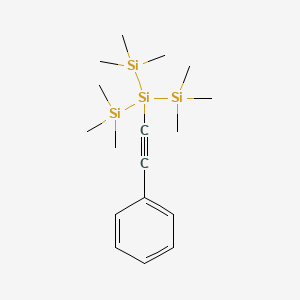
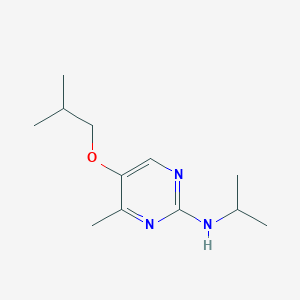
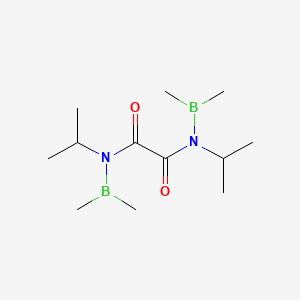
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
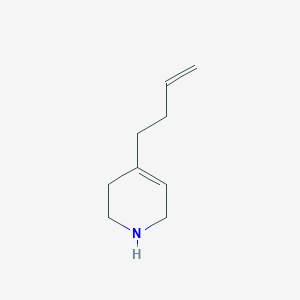
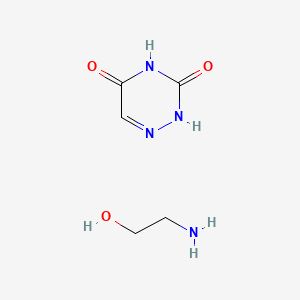
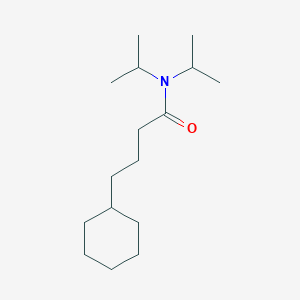
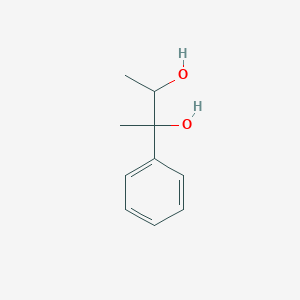
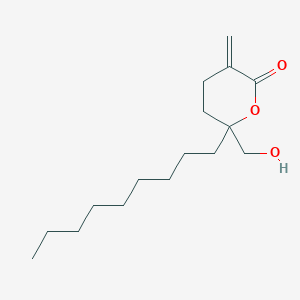
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)


